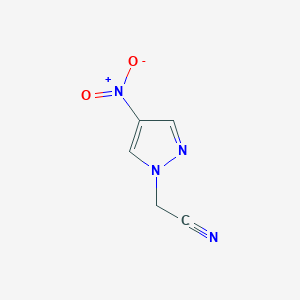

(4-nitro-1H-pyrazol-1-yl)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-nitro-1H-pyrazol-1-yl)acetonitrile” is a chemical compound with the molecular formula C5H4N4O2 . It has a molecular weight of 152.11 g/mol . The compound is also known by other names such as “4-Nitro-1H-pyrazole-1-acetonitrile” and “2-(4-nitropyrazol-1-yl)acetonitrile” among others .

Synthesis Analysis

While specific synthesis methods for “(4-nitro-1H-pyrazol-1-yl)acetonitrile” were not found in the search results, pyrazole derivatives in general can be synthesized from α,β-ethylenic ketones having a leaving group, which react with hydrazine derivatives to form pyrazolines . After removal of the leaving group, the desired pyrazoles are obtained .

Molecular Structure Analysis

The InChI string for “(4-nitro-1H-pyrazol-1-yl)acetonitrile” is “InChI=1S/C5H4N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,2H2” and the Canonical SMILES string is "C1=C(C=NN1CC#N)N+[O-]" . These strings provide a textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“(4-nitro-1H-pyrazol-1-yl)acetonitrile” has a topological polar surface area of 87.4 Ų and a complexity of 202 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-Nitro-1H-pyrazole-1-acetonitrile: serves as a versatile intermediate in the synthesis of heterocyclic compounds. Its nitro group and nitrile functionality allow for a range of transformations, leading to the creation of complex molecules with potential biological activities .

Pharmaceutical Research

In pharmaceutical research, this compound is utilized to develop new drugs due to its structural similarity to pyrazole-based pharmacophores. Pyrazoles are known for their therapeutic properties, including anti-inflammatory, analgesic, and antipyretic effects .

Agrochemical Development

The pyrazole ring is a common motif in agrochemicals4-Nitro-1H-pyrazole-1-acetonitrile can be used to synthesize novel pesticides and herbicides, contributing to the development of more efficient and safer agrochemicals .

Material Science

This compound’s derivatives show promise in material science, particularly in the creation of organic semiconductors and conductive polymers. These materials have applications in electronics, such as in organic light-emitting diodes (OLEDs) and solar cells .

Catalysis

Pyrazole derivatives, synthesized from 4-Nitro-1H-pyrazole-1-acetonitrile , can act as ligands in catalytic systems. They are involved in various catalytic reactions, including oxidation and reduction processes crucial for industrial chemistry .

Bioorganic Chemistry

In bioorganic chemistry, the compound is used to study enzyme inhibition and receptor binding due to its ability to mimic certain biological molecules. This has implications for understanding disease mechanisms and developing targeted therapies .

Photophysical Studies

The nitro and nitrile groups in 4-Nitro-1H-pyrazole-1-acetonitrile make it suitable for photophysical studies. It can be used to synthesize compounds with unique light-absorbing or emitting properties, which are valuable in the development of optical sensors and imaging agents .

Environmental Chemistry

Lastly, this compound’s derivatives can be explored for their potential use in environmental chemistry, such as in the detoxification of pollutants or as indicators for environmental monitoring .

properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2/c6-1-2-8-4-5(3-7-8)9(10)11/h3-4H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQFUHCPOAKRLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC#N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401296111 |

Source

|

| Record name | 4-Nitro-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-nitro-1H-pyrazol-1-yl)acetonitrile | |

CAS RN |

1001500-47-5 |

Source

|

| Record name | 4-Nitro-1H-pyrazole-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-1H-pyrazole-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401296111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.